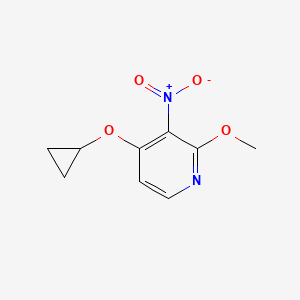

4-Cyclopropoxy-2-methoxy-3-nitropyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O4 |

|---|---|

Molecular Weight |

210.19 g/mol |

IUPAC Name |

4-cyclopropyloxy-2-methoxy-3-nitropyridine |

InChI |

InChI=1S/C9H10N2O4/c1-14-9-8(11(12)13)7(4-5-10-9)15-6-2-3-6/h4-6H,2-3H2,1H3 |

InChI Key |

CFJJAKRJQDRVNG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC(=C1[N+](=O)[O-])OC2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclopropoxy 2 Methoxy 3 Nitropyridine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections." For 4-Cyclopropoxy-2-methoxy-3-nitropyridine, the analysis focuses on the sequential removal of the principal functional groups.

The three primary disconnections for the target molecule are at the bonds connecting the substituent groups to the pyridine (B92270) ring:

C-N bond of the nitro group.

C-O bond of the methoxy (B1213986) group.

C-O bond of the cyclopropoxy group.

This leads to a key intermediate: a disubstituted pyridine ring. A logical precursor would be a dihalogenated pyridine, such as 2,4-Dichloropyridine , which can serve as an electrophilic scaffold for the sequential introduction of the alkoxy groups via nucleophilic aromatic substitution (SNAr). The nitration step is typically envisioned as the final transformation on the electron-rich dialkoxypyridine intermediate.

This retrosynthetic strategy suggests a forward synthesis commencing with a suitable pyridine precursor, followed by halogenation (if necessary), sequential etherification to install the methoxy and cyclopropoxy moieties, and a final regioselective nitration.

Strategies for Introducing the Cyclopropoxy Moiety

The introduction of the cyclopropoxy group onto the pyridine ring is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy requires a pyridine ring substituted with a good leaving group, typically a halide, at the 4-position.

The reaction involves the displacement of the halide by a cyclopropoxide nucleophile. The cyclopropoxide is generated in situ from cyclopropanol (B106826) using a strong base.

Key Reaction:

Nucleophilic Aromatic Substitution (SNAr): A halo-pyridine (e.g., 2-chloro-4-halopyridine) reacts with sodium or potassium cyclopropoxide. The reaction is driven by the electron-deficient nature of the pyridine ring, which is further activated by the presence of the halogen atom.

The choice of base and solvent is critical for the efficient generation of the alkoxide and for facilitating the substitution reaction.

| Reactant | Nucleophile Source | Base | Solvent | Typical Conditions |

| 4-Chloropyridine derivative | Cyclopropanol | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Elevated Temperature |

| 4-Chloropyridine derivative | Cyclopropanol | Sodium Hydroxide (NaOH) | Dimethyl Sulfoxide (B87167) (DMSO) | Elevated Temperature |

This table presents generalized conditions for nucleophilic aromatic substitution on chloropyridines based on analogous etherification reactions.

Approaches for Regioselective Methoxy Substitution

Similar to the cyclopropoxy group, the methoxy moiety is introduced via a nucleophilic aromatic substitution reaction. A pyridine precursor bearing a halogen at the 2-position is treated with a methoxide (B1231860) source, such as sodium methoxide (NaOMe).

The regioselectivity of substitution on dihalopyridines is a crucial consideration. In 2,4-dichloropyridine, the chlorine atom at the 4-position is generally more reactive towards nucleophilic attack than the chlorine at the 2-position. guidechem.com This differential reactivity allows for a controlled, stepwise introduction of the two different alkoxy groups. Therefore, a plausible synthetic sequence involves the initial substitution at the C-4 position followed by substitution at the C-2 position.

| Precursor | Reagent | Solvent | Outcome |

| 2,4-Dichloropyridine | Sodium Cyclopropoxide | DMSO | Selective substitution at C-4 to yield 2-Chloro-4-cyclopropoxypyridine |

| 2-Chloro-4-cyclopropoxypyridine | Sodium Methoxide | Methanol (B129727) (MeOH) | Substitution at C-2 to yield 4-Cyclopropoxy-2-methoxypyridine (B15522386) |

This table outlines a plausible regioselective synthesis pathway based on the known reactivity of dichloropyridines.

Nitration and Halogenation of Pyridine Core Precursors

The synthesis of the required precursors often involves halogenation and nitration steps. The starting material for the proposed synthesis, 2,4-dichloropyridine, can be synthesized by the chlorination of pyridine itself or from other precursors like uracil. weimiaobio.comnbinno.com

Nitration of the pyridine ring is the final key step in the synthesis of the target molecule. Pyridine is an electron-deficient heterocycle, which makes electrophilic aromatic substitution, such as nitration, challenging. stackexchange.comlibretexts.org The nitrogen atom deactivates the ring towards electrophilic attack. stackexchange.com However, the presence of two electron-donating alkoxy groups at the 2- and 4-positions significantly activates the pyridine ring, facilitating the nitration. The nitration is expected to occur regioselectively at the C-3 position, which is sterically accessible and electronically activated by both flanking alkoxy groups.

Synthesis of Pyridine Ring Precursors

The primary precursor for the synthesis of this compound is the appropriately substituted pyridine ring. As established by the retrosynthetic analysis, a versatile starting point is 2,4-Dichloropyridine . This compound provides two reactive sites for the sequential introduction of the desired alkoxy groups.

The synthesis of 2,4-Dichloropyridine can be accomplished through various routes, one common method being the chlorination of pyridine using reagents like phosphorus oxychloride (POCl₃) on a dihydroxypyridine precursor. weimiaobio.com

Nitration Protocols for Pyridine Scaffolds

The nitration of pyridine and its derivatives is a well-studied but often complex transformation. The choice of nitrating agent and reaction conditions is paramount to achieving the desired outcome while avoiding side reactions or decomposition.

Direct nitration involves the treatment of the pyridine substrate with a nitrating agent. For deactivated rings like pyridine itself, harsh conditions are required, often leading to low yields. researchgate.net The reaction typically involves a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

However, for pyridine rings activated with strong electron-donating groups, such as the 4-cyclopropoxy-2-methoxypyridine intermediate, milder nitration conditions can be employed. The activating effect of the two alkoxy groups increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack.

Common Nitrating Systems for Activated Pyridines:

| Nitrating Agent | Conditions | Comments |

| HNO₃ / H₂SO₄ | 0 °C to room temperature | The classic and most common method. The ratio and concentration must be carefully controlled for activated systems. |

| Nitronium tetrafluoroborate (B81430) (NO₂BF₄) | Aprotic solvent (e.g., sulfolane, acetonitrile) | A powerful, pre-formed nitrating agent that can be effective for sensitive substrates. |

| Dinitrogen pentoxide (N₂O₅) | Organic solvent | A potent nitrating agent, sometimes used for specific applications where traditional mixed acid fails. researchgate.net |

This table summarizes common nitrating agents and conditions applicable to activated heterocyclic systems.

The nitration of 2,6-diaminopyridine, an electron-rich pyridine, has been shown to proceed efficiently to give 2,6-diamino-3,5-dinitropyridine using mixed acid, demonstrating the feasibility of nitrating highly activated pyridine rings. researchgate.net By analogy, the nitration of 4-cyclopropoxy-2-methoxypyridine is anticipated to proceed regioselectively to furnish the desired this compound.

Oxidative Nitration Methods

The introduction of a nitro group at the C3 position of the pyridine ring is a foundational step in the synthesis. While direct nitration of a pre-functionalized 4-cyclopropoxy-2-methoxypyridine is one possible route, the pyridine ring's inherent electron-deficient nature makes electrophilic substitution challenging. Therefore, potent nitrating agents and specific conditions are required.

One effective method involves the use of dinitrogen pentoxide (N₂O₅). In this procedure, the pyridine compound is reacted with dinitrogen pentoxide in a solvent like dichloromethane. The resulting intermediate is then treated with a bisulfite solution to yield the 3-nitropyridine (B142982) derivative. ntnu.no Another widely used system is a mixture of nitric acid and trifluoroacetic anhydride. This combination forms a powerful nitrating agent capable of functionalizing even deactivated pyridine rings, yielding the corresponding 3-nitropyridines. chemable.net For certain substrates, harsher conditions utilizing a mixture of nitric acid and oleum (B3057394) (fuming sulfuric acid) can significantly increase the yield of nitrated products by ensuring an anhydrous environment. bldpharm.com

Halogenation at C4 and C2 Positions

A common and highly efficient strategy for synthesizing this compound involves the use of a dihalogenated intermediate, specifically 2,4-dichloro-3-nitropyridine (B57353). This intermediate provides two reactive sites (C2 and C4) that can be sequentially targeted by different nucleophiles.

The most direct method for producing 2,4-dichloro-3-nitropyridine starts from 2,4-dihydroxy-3-nitropyridine (B116508) (which exists in tautomeric equilibrium with 4-hydroxy-3-nitropyridin-2(1H)-one). chemicalbook.com This precursor is treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃). The reaction involves heating the suspension of the dihydroxy pyridine in phosphorus oxychloride, often for several hours. chemicalbook.com Upon completion, the excess POCl₃ is removed, and the mixture is carefully quenched in ice water. The desired 2,4-dichloro-3-nitropyridine product can then be extracted with an organic solvent, yielding a high purity solid after purification. chemicalbook.com This method is inherently regioselective, as both hydroxyl groups are replaced by chlorine atoms.

Table 1: Synthesis of 2,4-dichloro-3-nitropyridine

| Starting Material | Reagent | Temperature | Time | Yield | Reference |

| 2,4-dihydroxy-3-nitropyridine | Phosphorus oxychloride (POCl₃) | 90 °C | 20 hrs | 94% | chemicalbook.com |

| 4-chloro-3-nitropyridine-2-ol | Phosphorus oxychloride (POCl₃) / Base | 80 - 100 °C | 4 - 6 hrs | N/A | google.com |

The synthetic routes documented for this compound and related compounds predominantly rely on the direct, regioselective synthesis of the 2,4-dichloro-3-nitropyridine intermediate as described above. Methodologies involving the interconversion of halogenated pyridine isomers, such as converting a 2-substituted-4-chloro-3-nitropyridine to a 4-substituted-2-chloro-3-nitropyridine, are not commonly reported in the literature for this specific synthetic pathway. The stability and defined reactivity of the 2,4-dichloro intermediate typically make such an interconversion strategy unnecessary.

Introduction of the Methoxy Group via Nucleophilic Aromatic Substitution (SNAr)

With the 2,4-dichloro-3-nitropyridine intermediate in hand, the next step is the introduction of the methoxy group at the C2 position. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The two chlorine atoms at the C2 and C4 positions exhibit different reactivities, which allows for controlled, stepwise functionalization.

The regioselective substitution of one chlorine atom is controlled by the reaction conditions. To introduce the methoxy group, the 2,4-dichloro-3-nitropyridine is typically reacted with a source of methoxide ions, such as sodium methoxide (NaOMe).

The choice of solvent plays a critical role in SNAr reactions. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are known to accelerate these reactions by effectively solvating the cation (e.g., Na⁺) without strongly solvating the nucleophile (MeO⁻), thus increasing its reactivity. Alternatively, the reaction can be run in methanol, which acts as both the solvent and the source of the nucleophile when combined with a base like sodium. wuxiapptec.com Temperature is another key parameter; reactions are often heated to ensure a reasonable reaction rate. For example, a similar substitution on 2,4-dichloro-3-nitropyridine using sodium acetate (B1210297) was conducted in DMF at 120-125°C. google.com

Table 2: Representative Conditions for SNAr on Dichlorinated Heterocycles

| Substrate | Nucleophile | Solvent | Temperature | Outcome | Reference |

| 2,4-dichloro-3-nitropyridine | Sodium Acetate | DMF | 120-125 °C | Selective substitution at C4 | google.com |

| 2,3,6-trifluoro-4-bromo-benzaldehyde | Sodium Methoxide | Methanol | 65 °C | Selective substitution | wuxiapptec.com |

| 2,4-dimethoxynitrobenzene | Sodium t-butoxide | Toluene/DME | 110 °C | Selective substitution | researchgate.net |

The feasibility of the nucleophilic aromatic substitution is critically dependent on the presence of a strong electron-withdrawing group on the pyridine ring. libretexts.org In this case, the nitro group at the C3 position serves as a powerful activating group. nih.gov

The SNAr mechanism proceeds via a two-step addition-elimination pathway. First, the nucleophile (methoxide) attacks the electron-deficient carbon atom at either the C2 or C4 position, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. nih.govyoutube.com The electron-withdrawing nitro group is positioned ortho to both the C2 and C4 positions. This geometry allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group through resonance. libretexts.org This resonance stabilization significantly lowers the activation energy of the initial nucleophilic attack, which is the rate-determining step of the reaction. nih.gov Without this activation, the nucleophilic attack on the electron-rich aromatic ring would be energetically unfavorable.

Optimization of Methoxy Group Introduction

The introduction of the methoxy group at the C-2 position of the pyridine ring is a key step in the synthesis of this compound. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor, such as 2,4-dichloro-3-nitropyridine. The optimization of this methoxylation step is crucial for maximizing the yield and minimizing the formation of byproducts.

Key parameters that are often optimized include the choice of methoxylating agent, solvent, temperature, and reaction time. Sodium methoxide is a commonly employed reagent for this transformation. The selection of an appropriate solvent is critical, as it must facilitate the dissolution of the reactants and promote the desired reaction pathway.

| Entry | Methoxylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Sodium Methoxide | Methanol | 25 | 12 | 75 |

| 2 | Sodium Methoxide | Methanol | 65 | 4 | 85 |

| 3 | Sodium Methoxide | Tetrahydrofuran (B95107) (THF) | 65 | 8 | 60 |

| 4 | Potassium Methoxide | Methanol | 65 | 4 | 82 |

Research findings indicate that conducting the reaction in methanol at an elevated temperature generally leads to higher yields of the desired 2-methoxy-4-chloro-3-nitropyridine intermediate. Methanol not only acts as a solvent but also as the source of the methoxy group when a base like sodium metal is used to generate the methoxide in situ.

Formation of the Cyclopropoxy Ether Linkage

The subsequent introduction of the cyclopropoxy group at the C-4 position represents a significant challenge in the synthesis of the target molecule. This transformation is also accomplished through a nucleophilic aromatic substitution reaction, where the cyclopropoxide anion displaces a suitable leaving group, typically a halogen, at the C-4 position of the 2-methoxy-3-nitropyridine (B1295690) intermediate.

Etherification Reactions with Cyclopropanol Derivatives

The etherification with cyclopropanol is a critical step. Due to the strained nature of the three-membered ring, cyclopropanol and its derivatives can be prone to ring-opening under harsh reaction conditions. Therefore, the reaction conditions must be carefully controlled to favor the desired ether formation. The reaction involves the deprotonation of cyclopropanol to form the cyclopropoxide nucleophile, which then attacks the electron-deficient pyridine ring.

Base-Mediated Alkylation Strategies

A variety of bases can be employed to deprotonate cyclopropanol, with the choice of base influencing the reaction rate and yield. Strong bases such as sodium hydride (NaH) are effective in generating the cyclopropoxide anion. The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) being commonly used.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Sodium Hydride (NaH) | DMF | 80 | 70 |

| 2 | Potassium tert-butoxide | THF | 65 | 65 |

| 3 | Cesium Carbonate (Cs2CO3) | DMF | 100 | 55 |

| 4 | Sodium Hydroxide (NaOH) | DMSO | 100 | 40 |

The use of a strong, non-nucleophilic base like sodium hydride in a polar aprotic solvent generally provides the best results for this transformation, minimizing side reactions and maximizing the yield of the desired 4-cyclopropoxy ether.

Novel Cyclopropanol Synthesis Routes for Etherification

The availability and stability of cyclopropanol itself can be a limiting factor in the synthesis. Recent advances in organic synthesis have led to the development of novel routes to cyclopropanol and its derivatives, which can be beneficial for subsequent etherification reactions. One notable method involves the Baeyer-Villiger oxidation of cyclopropyl (B3062369) methyl ketone, followed by hydrolysis of the resulting ester to yield cyclopropanol. chemrxiv.orgresearchgate.netchemrxiv.org This approach starts from a readily available and more stable precursor, offering a practical alternative to using cyclopropanol directly. chemrxiv.orgresearchgate.netchemrxiv.org Other innovative methods include the Simmons-Smith cyclopropanation of silyl (B83357) enol ethers. nih.gov The development of these new synthetic routes provides more accessible and potentially more stable sources of the cyclopropyl moiety for the etherification step.

Sequential Functionalization Strategies

Order of Introduction of Substituents (Cyclopropoxy, Methoxy, Nitro)

The most logical and commonly employed synthetic strategy involves a specific sequence of reactions:

Nitration: The synthesis typically begins with a commercially available dichloropyridine, which is first nitrated to introduce the nitro group at the 3-position. The strong electron-withdrawing nature of the nitro group is essential for activating the pyridine ring towards subsequent nucleophilic aromatic substitution. libretexts.org

Methoxylation: Following nitration, the methoxy group is introduced at the C-2 position. The nitro group at C-3 strongly activates the C-2 and C-6 positions for nucleophilic attack. stackexchange.comyoutube.com Selective substitution at the C-2 position can often be achieved under controlled conditions.

Cyclopropoxylation: The final step is the introduction of the cyclopropoxy group at the C-4 position. With the nitro group at C-3 and the methoxy group at C-2, the C-4 position is sufficiently activated for nucleophilic attack by the cyclopropoxide anion. stackexchange.comyoutube.com

This sequential functionalization strategy ensures that each substituent is introduced at the desired position with high regioselectivity, ultimately leading to the successful synthesis of this compound. The directing effects of the nitro and methoxy groups are crucial in guiding the incoming nucleophiles to the correct positions on the pyridine ring. libretexts.orglumenlearning.com

Advanced Synthetic Techniques and Process Optimization

To enhance the efficiency, safety, and scalability of the synthesis of this compound, modern synthetic methodologies such as microwave-assisted synthesis and flow chemistry can be employed. These techniques offer significant advantages over traditional batch processing.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and improved purity. nih.gov The direct interaction of microwaves with polar molecules in the reaction mixture results in rapid and uniform heating, which can accelerate reaction rates and minimize the formation of side products. nih.gov

For the synthesis of this compound, microwave irradiation could be particularly beneficial for the nucleophilic aromatic substitution steps. SNAr reactions on electron-deficient pyridine rings often require elevated temperatures and prolonged reaction times. Microwave heating can significantly shorten these reaction times from hours to minutes. For example, the synthesis of various substituted pyridines and related heterocycles has been efficiently achieved using microwave assistance. nih.govresearchgate.net The preparation of 2,4-dimethoxy-substituted quinoline (B57606) derivatives has been successfully carried out using microwave irradiation, demonstrating the applicability of this technique to the synthesis of molecules with multiple alkoxy groups. nih.gov

The table below illustrates typical improvements observed in microwave-assisted synthesis compared to conventional heating for related heterocyclic compounds.

| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|

| Synthesis of 4-hydroxy-2-quinolinones | Several hours, Lower yields | 3-5 minutes, High yields | semanticscholar.org |

| Synthesis of 1,3,4-oxadiazoles | 6-10 hours, Low yields | 20-50 minutes, Good yields | researchgate.net |

| Synthesis of pyrimido[4,5-d]pyrimidines | Minutes, Good yields | Seconds, Improved yields | researchgate.net |

Flow Chemistry Approaches

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers numerous advantages for the synthesis of fine chemicals and active pharmaceutical ingredients. nih.gov These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for handling hazardous reagents and exothermic reactions, and ease of scalability. amt.ukafricacommons.net

The synthesis of this compound could be adapted to a continuous flow process. For instance, the nitration of pyridine derivatives, which is often a highly exothermic and potentially hazardous reaction in batch, can be performed more safely and efficiently in a flow reactor. researchgate.net The sequential SNAr reactions to introduce the methoxy and cyclopropoxy groups can also be conducted in a flow system, allowing for rapid optimization of reaction conditions and potentially higher yields and purity.

Multi-step syntheses can be "telescoped" in a flow system, where the output of one reactor is directly fed into the next, eliminating the need for isolation and purification of intermediates. researchgate.net This approach could be applied to the synthesis of the target molecule, starting from a dihalonitropyridine and sequentially introducing the alkoxides in different reactor coils.

The table below summarizes some applications of flow chemistry in the synthesis of nitrogen-containing heterocycles.

| Reaction Type | Key Advantages of Flow Chemistry | Reference |

|---|---|---|

| Nitration of Pyridine N-oxide | Minimized accumulation of explosive intermediates, safe scale-up | researchgate.net |

| Synthesis of Nitropyrrolidines | Improved heat transfer, safe handling of hazardous reagents, increased reproducibility | africacommons.net |

| Multi-step synthesis of APIs | Process intensification, reduced time to market | researchgate.net |

Catalyst Selection and Reaction Efficiency

The efficiency of the synthetic route to this compound would be highly dependent on the choice of catalysts for the C-O bond-forming reactions. While the nucleophilic aromatic substitution of highly activated dihalonitropyridines with alkoxides can often proceed without a catalyst, the use of a suitable catalyst can enhance reaction rates, improve yields, and allow for milder reaction conditions.

For the introduction of the methoxy and cyclopropoxy groups, which are essentially ether linkages to the pyridine ring, palladium-catalyzed cross-coupling reactions are a powerful tool. researchgate.net Catalytic systems based on palladium complexes with specialized phosphine (B1218219) ligands have been developed for the efficient O-arylation of alcohols. researchgate.net The choice of ligand is crucial and can be tailored to the specific substrates. For example, for electron-deficient aryl halides, commercially available ligands may be sufficient, while for less activated systems, more sophisticated ligands might be required to achieve high efficiency. researchgate.net

In addition to palladium, copper-based catalysts have also been employed for C-O bond formation and could be considered for the synthesis of the target compound. The table below provides an overview of catalyst systems used in related C-O bond-forming reactions.

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium with phosphine ligands (e.g., tBuXPhos) | C-O cross-coupling of primary alcohols | Mild and general conditions for a variety of substrates | researchgate.net |

| Copper-catalyzed systems | Hydroxylation of aryl halides | Can be performed in water under microwave irradiation | nih.gov |

| Palladium-catalyzed coupling/migration | Synthesis of pyridine alkaloids | Multi-step process in one pot | ntnu.no |

Optimization of the reaction conditions, including the choice of base, solvent, temperature, and catalyst loading, would be critical to maximize the yield and purity of this compound.

Reactivity and Reaction Mechanisms of 4 Cyclopropoxy 2 Methoxy 3 Nitropyridine

Nucleophilic Reactivity at the Pyridine (B92270) Ring

The electron-deficient nature of the pyridine nucleus, augmented by the nitro group, facilitates the attack of nucleophiles. The positions ortho and para to the nitrogen atom (C2, C4, and C6) are particularly activated towards nucleophilic attack because the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom. The substituents at the C2 and C4 positions serve as potential leaving groups in SNAr reactions.

The general mechanism for SNAr reactions on this substrate involves a two-step addition-elimination process. First, a nucleophile attacks an electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, a leaving group is expelled, and the aromaticity of the ring is restored. The rate of these reactions is dependent on the nature of the nucleophile, the leaving group, the solvent, and the electronic stabilization of the intermediate.

The methoxy (B1213986) group at the C2 position is a plausible leaving group in SNAr reactions. The C2 position is highly activated towards nucleophilic attack due to its proximity to the ring nitrogen. The attack of a nucleophile at C2 would form a Meisenheimer intermediate where the negative charge is stabilized by both the nitrogen atom and the nitro group at C3. Subsequent departure of the methoxide (B1231860) ion would lead to the substituted product. Kinetic studies on similar 2-alkoxy-3,5-dinitropyridines have shown that substitution at the 2-position is a common reaction pathway with amine nucleophiles.

| Nucleophile | Position of Attack | Leaving Group | Product Type |

| Amine (e.g., R-NH2) | C2 | Methoxy | 2-Amino-4-cyclopropoxy-3-nitropyridine |

| Thiolate (e.g., R-S⁻) | C2 | Methoxy | 4-Cyclopropoxy-2-(alkylthio)-3-nitropyridine |

| Alkoxide (e.g., R-O⁻) | C2 | Methoxy | 2,4-Dialkoxy-3-nitropyridine |

The cyclopropoxy group at the C4 position is an alkoxy group and is expected to be an electron-donating group through resonance, similar to a methoxy group. This electron-donating character can influence the reactivity of the ring in a few ways. It can increase the electron density of the ring, which might slightly deactivate it towards nucleophilic attack compared to a non-alkoxylated ring. However, its ability to stabilize the positive charge that develops on the ring during the departure of a leaving group can be significant. Furthermore, the steric bulk of the cyclopropoxy group, while not exceptionally large, may play a role in directing the approach of incoming nucleophiles. In some contexts, alkoxy groups can also be the subject of substitution, although they are generally less labile than halogens.

| Position of Attack | Nucleophile | Key Stabilizing Features of Meisenheimer Complex |

| C2 | Methoxide | Charge delocalization onto ring nitrogen and nitro group |

| C6 | Amine | Charge delocalization onto ring nitrogen and nitro group |

The regioselectivity of nucleophilic additions to 4-Cyclopropoxy-2-methoxy-3-nitropyridine is dictated by the electronic and steric effects of the substituents. The most likely positions for nucleophilic attack are C2 and C6, as these are ortho to the electron-withdrawing nitrogen atom, and attack at these positions allows for the delocalization of the resulting negative charge onto the nitrogen. The nitro group at C3 further activates these positions. Between C2 and C6, the presence of the methoxy group at C2 makes it a site for substitution, while C6 is a position for a potential SNAr-H reaction if a suitable oxidant is present. The cyclopropoxy group at C4 is para to the nitrogen and also represents an activated position, but substitution here would be less common than at the ortho positions.

Stereoselectivity is not typically a major consideration in SNAr reactions on an achiral substrate like this compound unless a chiral nucleophile is used, which could potentially lead to diastereomeric products. The pyridine ring itself is planar, and the Meisenheimer intermediate is also largely planar, so the stereochemical outcome is primarily determined by the nature of the nucleophile and any subsequent reactions.

S<sub>N</sub>Ar Pathways Initiated by External Nucleophiles

Reactions Involving the Cyclopropoxy Moiety

The cyclopropoxy group is a notable feature of the molecule, characterized by a highly strained three-membered ring attached to the pyridine core via an oxygen atom. This inherent strain influences its reactivity, making it susceptible to ring-opening and rearrangement reactions that are not typical for larger, more stable ring systems.

Cyclopropane (B1198618) Ring Opening Reactions

The significant ring strain in cyclopropane derivatives, estimated at approximately 27.5 kcal/mol, makes ring-opening reactions thermodynamically favorable. rsc.org This reactivity can be initiated by various catalytic methods.

Acid-Catalyzed Ring Opening

Under acidic conditions, the ether oxygen of the cyclopropoxy group can be protonated, transforming it into a better leaving group. masterorganicchemistry.com This initiation step is analogous to the acid-catalyzed cleavage of other ethers. masterorganicchemistry.comyoutube.com Following protonation, a nucleophile can attack one of the cyclopropyl (B3062369) carbons, leading to the cleavage of a C-O or C-C bond. The regioselectivity of the attack would be influenced by the electronic environment and the stability of any potential carbocation-like transition states. libretexts.org Given the electron-withdrawing nature of the nitropyridine ring, the reaction pathway would likely involve a nucleophilic attack that opens the strained ring to form a more stable acyclic product. For instance, hydrolysis in aqueous acid would be expected to yield a diol product after ring opening. libretexts.org

Metal-Catalyzed Ring Opening

Transition metals are widely used to catalyze the cleavage of C-C bonds in cyclopropane rings. nih.govbohrium.com Common catalysts include palladium, rhodium, nickel, and iron complexes. nih.govbohrium.com The mechanism often involves the oxidative addition of the metal into a C-C bond of the cyclopropane ring. rsc.orgbohrium.com For a cyclopropoxy group attached to an aromatic system, a metal catalyst could facilitate cleavage of the distal C-C bond of the cyclopropane ring. The specific outcome of such a reaction would depend on the metal catalyst, the ligands, and the reaction conditions. For example, palladium-catalyzed reactions of cyclopropyl derivatives can lead to the formation of π-allyl palladium complexes, which can then react with various nucleophiles. nih.gov

Table 1: Potential Catalysts for Cyclopropane Ring Opening

| Catalyst Type | General Catalyst Examples | Potential Reaction Pathway |

|---|---|---|

| Acid Catalysts | H₂SO₄, HCl, Lewis Acids (e.g., Bi(OTf)₃) rsc.org | Protonation of ether oxygen followed by nucleophilic attack. |

| Metal Catalysts | Pd(OAc)₂, Rh(I) complexes, Ni(0) complexes rsc.orgnih.govbohrium.com | Oxidative addition into a C-C bond, potentially forming π-allyl intermediates. |

Rearrangement Reactions of the Cyclopropoxy Group

Cyclopropane derivatives are known to undergo various rearrangement reactions, often driven by the release of ring strain. While specific rearrangements for a cyclopropoxy group on a pyridine are not documented, analogous reactions of other cyclopropyl systems suggest potential pathways. For instance, under thermal or photochemical conditions, rearrangements involving the cleavage and reformation of bonds can occur. Metal-catalyzed processes can also lead to rearrangements, sometimes proceeding through intermediates like metallacyclobutanes. acs.org

Stability of the Cyclopropoxy Group under Various Reaction Conditions

The stability of the cyclopropyl group is a balance between its high ring strain and the strength of its C-C sigma bonds. wikipedia.org Despite the strain, the cyclopropyl group can be surprisingly stable. For example, esters of cyclopropanecarboxylic acid have shown enhanced stability toward hydrolysis compared to other alkyl esters. nih.gov The cyclopropyl group can also stabilize an adjacent positive charge through hyperconjugation, a property that might influence reactions involving carbocation intermediates. wikipedia.orgstackexchange.comechemi.comresearchgate.net However, this stability is conditional. The group is susceptible to cleavage under strong acidic conditions or in the presence of specific transition metal catalysts. rsc.org In the context of this compound, the cyclopropoxy group would likely remain intact under mild basic or neutral conditions but would be at risk of ring-opening under strong acid catalysis or during certain metal-catalyzed cross-coupling reactions.

Reactivity of the Nitro Group

The nitro group at the 3-position has a profound electronic influence on the pyridine ring. As a strong electron-withdrawing group, it significantly deactivates the ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov

The pyridine ring itself is already electron-deficient compared to benzene (B151609), and the addition of a nitro group further enhances this deficiency. This makes the pyridine ring in this compound a strong electrophile, susceptible to attack by nucleophiles. wikipedia.orgntnu.no Nucleophilic attack is generally favored at positions ortho and para to the nitro group (positions 2, 4, and 6). ntnu.no

In this specific molecule, positions 2 and 4 are already substituted. Therefore, a nucleophile could potentially attack position 6. More significantly, the nitro group itself can act as a leaving group in SNAr reactions, a phenomenon observed in other nitropyridine systems. mdpi.com For example, studies on methyl 3-nitropyridine-4-carboxylate have shown that the nitro group can be displaced by various nucleophiles, including fluoride (B91410) ions. mdpi.com This suggests that this compound could react with strong nucleophiles to yield 3-substituted pyridine derivatives. The reaction proceeds through a Meisenheimer-type intermediate, which is stabilized by the electron-withdrawing nature of the pyridine nitrogen and other substituents. nih.govacs.org

Table 2: Predicted Reactivity of the Nitropyridine Moiety

| Reaction Type | Reactivity | Predicted Outcome | Governing Factor |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Strongly Deactivated | Reaction is highly unlikely. | Electron-withdrawing effect of the nitro group and pyridine nitrogen. wikipedia.org |

| Nucleophilic Aromatic Substitution (SNAr) | Strongly Activated | Substitution at position 6 or displacement of the nitro group. ntnu.nomdpi.com | Electron-withdrawing effect of the nitro group activating the ring for nucleophilic attack. nih.gov |

Reduction Reactions of the Nitro Group

The reduction of the nitro group is a fundamental transformation for aromatic nitro compounds, and this compound is expected to undergo these reactions to yield various amino derivatives. The specific product obtained depends heavily on the choice of reducing agent and the reaction conditions. The conversion of aromatic nitro compounds is a well-established area of organic chemistry, with numerous reagents capable of effecting this change. wikipedia.org

The most common transformation is the complete reduction of the nitro group to a primary amine (aniline derivative). This is a crucial step in the synthesis of many pharmaceutical and chemical intermediates. A variety of methods are available for this purpose, including catalytic hydrogenation and metal-based reductions in acidic media. wikipedia.org For instance, catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney nickel is highly effective. wikipedia.org Alternatively, metals like iron, tin, or zinc in the presence of an acid (e.g., HCl) are widely used, particularly on an industrial scale. wikipedia.orgresearchgate.net Other reagents like sodium hydrosulfite or tin(II) chloride can also achieve this transformation. wikipedia.org

Partial reduction of the nitro group can also be achieved, leading to intermediates such as hydroxylamines or azo compounds. The formation of hydroxylamines can be accomplished using specific reagents like zinc metal in aqueous ammonium (B1175870) chloride or through controlled catalytic hydrogenation with reagents like Raney nickel and hydrazine (B178648) at low temperatures. wikipedia.org The formation of azo compounds can occur when using certain metal hydrides. wikipedia.org

The following table summarizes common reduction methods applicable to the nitro group of this compound and the expected products.

| Reagent/Catalyst System | Expected Product |

| H₂, Pd/C or Raney Ni | 4-Cyclopropoxy-2-methoxy-pyridin-3-amine |

| Fe, HCl | 4-Cyclopropoxy-2-methoxy-pyridin-3-amine |

| SnCl₂, HCl | 4-Cyclopropoxy-2-methoxy-pyridin-3-amine |

| Zn, NH₄Cl | 3-(Hydroxyamino)-4-cyclopropoxy-2-methoxypyridine |

| Na₂S₂O₄ | 4-Cyclopropoxy-2-methoxy-pyridin-3-amine |

| Iron(III) catalyst, silane | 4-Cyclopropoxy-2-methoxy-pyridin-3-amine researchgate.net |

This table is based on general reactivity of aromatic nitro compounds.

Photochemical Reactions of the Nitro Group

While specific photochemical studies on this compound are not widely documented, the general behavior of aromatic nitro compounds under photolytic conditions suggests potential reaction pathways. Aromatic nitro compounds are known to undergo a variety of photochemical transformations, including photoreduction, intramolecular hydrogen abstraction, and rearrangement. The specific pathway taken depends on the substitution pattern of the aromatic ring and the reaction medium. For nitropyridines, photochemical reactions can also lead to substitution products. For example, photolysis of 3-iodopyridine (B74083) in the presence of other aromatic heterocycles can yield 3-heteroaryl derivatives. rsc.org It is plausible that the nitro group in the target molecule could undergo photoreduction, particularly in the presence of a hydrogen-donating solvent, to form nitroso, hydroxylamino, or amino derivatives.

Electrophilic Reactivity and Aromaticity Considerations

Electrophilic Aromatic Substitution Limitations

The pyridine ring is inherently electron-deficient compared to benzene due to the electronegativity of the nitrogen atom, which significantly deactivates the ring towards electrophilic aromatic substitution (EAS). wikipedia.org Direct EAS reactions on pyridine are exceedingly difficult and often require harsh conditions, resulting in low yields. wikipedia.orgntnu.no The situation is further exacerbated in this compound due to the presence of the strongly electron-withdrawing nitro group at the 3-position. The nitro group is a powerful deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. acs.orglibretexts.org

The combined deactivating effect of the pyridine nitrogen and the 3-nitro group makes electrophilic attack on the ring highly unfavorable. researchgate.net While the 2-methoxy and 4-cyclopropoxy groups are electron-donating and would typically activate an aromatic ring towards EAS, their influence is unlikely to overcome the potent deactivation by the heterocyclic nitrogen and the nitro substituent. Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated. wikipedia.org This creates a pyridinium (B92312) ion, which is even more severely deactivated towards electrophilic attack, making substitution virtually impossible. wikipedia.org

Impact of Substituents on Pyridine Aromaticity

The aromaticity and electron distribution of the pyridine ring in this compound are modulated by the cumulative electronic effects of its three substituents.

2-Methoxy Group: The methoxy group exerts a dual electronic effect. It is electron-withdrawing through the inductive effect (-I) due to the oxygen's electronegativity, but it is a strong electron-donating group through resonance (+M) by delocalizing its lone pair electrons into the ring. scribd.com

3-Nitro Group: The nitro group is one of the strongest electron-withdrawing groups. It deactivates the ring significantly through both a powerful inductive effect (-I) and a resonance effect (-M). acs.orglibretexts.org

4-Cyclopropoxy Group: The cyclopropoxy group is generally considered to be electron-donating, similar to other alkoxy groups.

Chemo- and Regioselective Transformations

Selective Functionalization at Distinct Positions

Given the severe limitations on electrophilic substitution, the functionalization of this compound is more likely to proceed via nucleophilic pathways. The electron-deficient nature of the pyridine ring, enhanced by the 3-nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr).

Research on related 3-nitropyridine (B142982) systems has demonstrated two primary avenues for selective functionalization:

Substitution of the Nitro Group: The nitro group at the C-3 position can act as a nucleofuge (leaving group) and be displaced by strong nucleophiles. Studies on 2-substituted-3-nitropyridines have shown that the 3-NO₂ group can be selectively substituted by sulfur nucleophiles, such as thiols, even when another potential leaving group is present elsewhere on the ring. nih.gov This suggests that a similar reaction could occur with this compound, allowing for the introduction of various nucleophiles at the C-3 position.

Substitution at C-6: The position para to the strongly activating nitro group (C-6) is another potential site for nucleophilic attack. For 4-substituted-3-nitropyridines, methods like vicarious nucleophilic substitution (VNS) or oxidative amination have been shown to introduce amino groups specifically at the position para to the nitro group (which corresponds to C-6). researchgate.netchempanda.com Therefore, C-6 in this compound represents a viable position for selective functionalization with nitrogen nucleophiles.

The positions C-2 and C-4 are already substituted. The C-5 position is sterically shielded by the adjacent cyclopropoxy group and is less electronically activated for nucleophilic attack compared to C-3 and C-6. Therefore, chemo- and regioselective transformations are most likely to occur at either the C-3 position via substitution of the nitro group or at the C-6 position via nucleophilic addition-elimination mechanisms.

Ortho-Directed Metallation and Functionalization

Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This process involves the deprotonation of a position ortho to a directing metallation group (DMG) by a strong base, typically an organolithium reagent, to form a transient organometallic intermediate. wikipedia.orguwindsor.ca This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high precision. researchgate.net

In the context of substituted pyridines, the regioselectivity of metallation is governed by the electronic and steric properties of the substituents on the ring. harvard.edu For the compound This compound , the substituents play a crucial role in determining the site of deprotonation. The methoxy group at the C2 position and the cyclopropoxy group at the C4 position are both recognized as effective directing metallation groups due to the ability of their oxygen atoms to coordinate with the lithium base, thereby directing deprotonation to an adjacent position. uwindsor.cabaranlab.org

The nitro group at the C3 position is a strong electron-withdrawing group, which significantly influences the acidity of the ring protons. nih.gov While it deactivates the ring towards electrophilic aromatic substitution, it can enhance the kinetic acidity of protons at adjacent positions, making them more susceptible to removal by a strong base.

Considering the directing effects of the substituents in This compound , the most probable site for metallation is the C5 position. The methoxy group at C2 would direct metallation to C3, but this position is already substituted with a nitro group. The cyclopropoxy group at C4 would direct metallation to either C3 or C5. Again, C3 is blocked. Therefore, the C5 position is the only available position ortho to a strong directing group, the cyclopropoxy group. The electron-withdrawing nature of the nitro group at C3 would further increase the acidity of the proton at C5, making it the most likely site for deprotonation.

The general mechanism for the ortho-directed metallation and subsequent functionalization of This compound at the C5 position is depicted below:

Coordination and Deprotonation: A strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), initially coordinates to the oxygen atom of the C4-cyclopropoxy group. This brings the base into proximity with the C5 proton, facilitating its abstraction and leading to the formation of a 5-lithiated intermediate.

Electrophilic Quench: The resulting aryllithium species is a potent nucleophile and can react with a diverse array of electrophiles. This step allows for the introduction of various functionalities at the C5 position.

| Reagent | Electrophile | Predicted C5-Functionalized Product |

| 1. Strong Base (e.g., LDA, n-BuLi) 2. D2O | Deuterium Oxide | 5-Deuterio-4-cyclopropoxy-2-methoxy-3-nitropyridine |

| 1. Strong Base (e.g., LDA, n-BuLi) 2. I2 | Iodine | 4-Cyclopropoxy-5-iodo-2-methoxy-3-nitropyridine |

| 1. Strong Base (e.g., LDA, n-BuLi) 2. (CH3)2SO4 | Dimethyl sulfate | 4-Cyclopropoxy-2-methoxy-5-methyl-3-nitropyridine |

| 1. Strong Base (e.g., LDA, n-BuLi) 2. DMF | Dimethylformamide | This compound-5-carbaldehyde |

| 1. Strong Base (e.g., LDA, n-BuLi) 2. CO2 then H+ | Carbon dioxide | This compound-5-carboxylic acid |

It is important to note that the reaction conditions, such as the choice of base, solvent, and temperature, would need to be carefully optimized to achieve high yields and selectivity, minimizing potential side reactions such as nucleophilic addition to the nitro-activated pyridine ring. harvard.edu

Advanced Spectroscopic Methodologies for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the detailed structural analysis of organic molecules in solution. By exploiting the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional (1D) NMR, particularly ¹H and ¹³C NMR, provides the initial framework for structural determination. For 4-Cyclopropoxy-2-methoxy-3-nitropyridine, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) protons, and the protons of the cyclopropoxy group. The chemical shifts of the pyridine protons would be influenced by the electron-withdrawing nitro group and the electron-donating alkoxy groups.

Quantitative NMR (qNMR) is a powerful extension of 1D NMR that allows for the determination of the concentration or purity of a substance without the need for an identical reference standard. researchgate.net By carefully controlling experimental parameters such as relaxation delays and using an internal standard with a known concentration, the precise amount of this compound in a sample can be determined. researchgate.net The integral of a specific, well-resolved signal from the target molecule is compared to the integral of a signal from the internal standard to calculate its concentration. This technique is invaluable for quality control and reaction monitoring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Pyridine-H5 | 8.0 - 8.2 | d | J = 5-6 |

| Pyridine-H6 | 6.8 - 7.0 | d | J = 5-6 |

| Methoxy (-OCH₃) | 3.9 - 4.1 | s | - |

| Cyclopropoxy (-OCH) | 4.2 - 4.4 | m | - |

| Cyclopropoxy (-CH₂) | 0.8 - 1.2 | m | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyridine-C2 | 160 - 165 |

| Pyridine-C3 | 125 - 130 |

| Pyridine-C4 | 155 - 160 |

| Pyridine-C5 | 110 - 115 |

| Pyridine-C6 | 145 - 150 |

| Methoxy (-OCH₃) | 55 - 60 |

| Cyclopropoxy (-OCH) | 60 - 65 |

| Cyclopropoxy (-CH₂) | 5 - 10 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and for piecing together the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a correlation between the two adjacent protons on the pyridine ring (H5 and H6). It would also confirm the connectivity within the cyclopropyl (B3062369) group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between different functional groups. For instance, it would show correlations from the methoxy protons to the C2 carbon of the pyridine ring and from the cyclopropoxy methine proton to the C4 carbon, confirming their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, even if they are not directly bonded. In the case of this compound, NOESY could reveal through-space interactions between the methoxy protons and the H6 proton of the pyridine ring, or between the cyclopropoxy protons and the H5 proton, providing insights into the preferred conformation of the molecule.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₉H₁₀N₂O₃), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₉H₁₁N₂O₃⁺ | 209.0764 |

| [M+Na]⁺ | C₉H₁₀N₂O₃Na⁺ | 231.0583 |

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides valuable information about the structure of the molecule by revealing its fragmentation pathways. For this compound, common fragmentation patterns would likely involve the loss of the nitro group (NO₂), the methoxy group (CH₃O•), or the cyclopropoxy group (C₃H₅O•). The analysis of these fragments helps to confirm the presence and connectivity of the different functional groups. A proposed fragmentation pathway can be constructed to account for the observed product ions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, characteristic IR absorption bands would be expected for the nitro group (asymmetric and symmetric stretches), the C-O bonds of the methoxy and cyclopropoxy groups, the C=C and C=N bonds of the pyridine ring, and the C-H bonds of the alkyl and aromatic moieties.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, it can provide information about vibrations that are weak or absent in the IR spectrum. For example, the symmetric vibrations of the nitro group and the breathing modes of the pyridine ring are often strong in the Raman spectrum.

Table 4: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric Stretch | 1520 - 1560 | Weak |

| Nitro (-NO₂) | Symmetric Stretch | 1340 - 1380 | Strong |

| Aromatic C=C/C=N | Ring Stretch | 1450 - 1600 | Moderate-Strong |

| C-O-C (ether) | Asymmetric Stretch | 1200 - 1275 | Moderate |

| C-O-C (ether) | Symmetric Stretch | 1020 - 1080 | Moderate |

| Aromatic C-H | Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H | Stretch | 2850 - 3000 | Strong |

| Cyclopropyl Ring | Ring Deformation | 850 - 900 | Moderate |

Characteristic Absorption Bands of Pyridine Ring, Nitro, Methoxy, and Cyclopropoxy Groups

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. nih.gov The spectrum of this compound is expected to be a composite of the vibrational modes of its constituent parts: the pyridine ring, the nitro group, the methoxy group, and the cyclopropoxy group.

Pyridine Ring: The pyridine ring exhibits several characteristic vibrations. The C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. elixirpublishers.com The aromatic C=C and C=N ring stretching vibrations produce a series of bands in the 1600-1400 cm⁻¹ region. researchgate.netresearchgate.net Specifically, bands around 1600 cm⁻¹ and 1475 cm⁻¹ are common for aromatic C=C stretching. blogspot.com A characteristic "ring breathing" mode, which involves the symmetric expansion and contraction of the entire ring, is often observed as a strong band in the Raman spectrum around 990-1030 cm⁻¹. researchgate.net

Nitro Group: The nitro (NO₂) group is well-known for its strong and distinct absorption bands in IR spectra due to the polarity of the N-O bonds. spectroscopyonline.com For aromatic nitro compounds, two key stretching vibrations are observed: an asymmetric stretch typically in the range of 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com These bands are often intense, making them readily identifiable. spectroscopyonline.com A scissoring vibration of the C-NO₂ group may also be observed at lower frequencies, around 890-835 cm⁻¹. spectroscopyonline.com

Methoxy Group: The methoxy (–OCH₃) group has several characteristic vibrations. The asymmetric and symmetric C-H stretching of the methyl group are expected in the 2950-2850 cm⁻¹ range. The C-O stretching vibration of an aryl ether typically produces a strong band in the 1275-1200 cm⁻¹ region (asymmetric stretch) and a weaker band around 1075-1020 cm⁻¹ (symmetric stretch).

Cyclopropoxy Group: The cyclopropoxy group, containing a strained cyclopropane (B1198618) ring, has unique vibrational signatures. The C-H stretching vibrations of the cyclopropyl ring are found at higher frequencies than those in non-strained alkanes, typically above 3000 cm⁻¹. The C-C ring stretching and deformation modes (ring breathing) of the cyclopropane ring are expected in the 1200-800 cm⁻¹ region. The high ring strain (approximately 27.6 kcal/mol for cyclopropane) is due to significant angle and torsional strain, which influences its vibrational frequencies. masterorganicchemistry.comlibretexts.org

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Pyridine Ring | C-H Stretch | 3100 - 3000 |

| C=C, C=N Ring Stretch | 1600 - 1400 | |

| Ring Breathing | 1030 - 990 | |

| Nitro Group | Asymmetric N-O Stretch | 1550 - 1475 |

| Symmetric N-O Stretch | 1360 - 1290 | |

| C-NO₂ Scissor | 890 - 835 | |

| Methoxy Group | C-H Stretch (methyl) | 2950 - 2850 |

| C-O Stretch (asymmetric) | 1275 - 1200 | |

| Cyclopropoxy Group | C-H Stretch (ring) | > 3000 |

| C-C Ring Deformations | 1200 - 800 |

Conformational Analysis using Vibrational Spectroscopy

Vibrational spectroscopy is a key technique for studying the conformational isomers (rotamers) of a molecule, which are different spatial arrangements of atoms that can be interconverted by rotation about single bonds. iu.edu.sa For this compound, conformational flexibility exists primarily in the orientation of the methoxy and cyclopropoxy groups relative to the plane of the pyridine ring.

The rotation around the C2–O (methoxy) and C4–O (cyclopropoxy) bonds can lead to different stable conformers. These conformers may have distinct, though often slightly different, vibrational frequencies for the modes involving the substituent groups and the adjacent ring atoms. researchgate.net For instance, the C-O stretching frequencies and the rocking modes of the methyl and cyclopropyl groups could be sensitive to the torsional angle with the pyridine ring.

By analyzing the vibrational spectra, potentially with the aid of computational chemistry, it is possible to identify the presence of multiple conformers coexisting in a sample. mdpi.com Temperature-dependent spectroscopic studies can also provide information on the relative thermodynamic stabilities of the different conformers. The presence of bulky substituents adjacent to each other (methoxy at C2, nitro at C3, and cyclopropoxy at C4) suggests that steric hindrance will play a significant role in determining the preferred, lowest-energy conformation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. ias.ac.in While a specific crystal structure for this compound is not publicly documented, its solid-state structure can be reliably predicted by examining the crystal structures of closely related molecules, such as 2-(2-Methoxyphenoxy)-3-nitropyridine and 2-(4-Methoxyphenoxy)-3-nitropyridine. nih.govnih.gov

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The geometry of the this compound molecule in the solid state would be a balance between the electronic effects of the substituents and the steric demands of packing in a crystal lattice.

Pyridine Ring: The pyridine ring is expected to be nearly planar. The substitution pattern will likely introduce minor distortions from ideal hexagonal symmetry. The C-N-C bond angle within the ring may be slightly affected by protonation or strong hydrogen bonding interactions. nih.gov

Based on data from analogous structures, the following table presents expected values for key geometric parameters.

| Parameter | Bond/Atoms | Expected Value |

| Bond Lengths (Å) | ||

| C-N (pyridine) | ~ 1.34 Å | |

| C-C (pyridine) | ~ 1.38 - 1.39 Å | |

| C-NO₂ | ~ 1.45 Å | |

| N-O (nitro) | ~ 1.22 Å | |

| C-O (methoxy) | ~ 1.36 Å | |

| O-CH₃ (methoxy) | ~ 1.43 Å | |

| C-O (cyclopropoxy) | ~ 1.37 Å | |

| Bond Angles (°) | ||

| C-N-C (pyridine) | ~ 117 - 123° | |

| C-C-NO₂ | ~ 118° | |

| O-N-O (nitro) | ~ 125° | |

| C-O-C (ether) | ~ 118° | |

| Torsion Angles (°) | ||

| O-N-C-C (nitro group twist) | ± (20 - 30)° | |

| C-C-O-C (substituent orientation) | Variable |

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound will be governed by a combination of weak intermolecular forces. rsc.org The electron-withdrawing nitro group and the electronegative oxygen atoms of the methoxy and cyclopropoxy groups create opportunities for specific interactions. nih.gov

Hydrogen Bonding: While the molecule lacks classic hydrogen bond donors (like O-H or N-H), weak C-H···O and C-H···N hydrogen bonds are expected to be significant structure-directing interactions. nih.govmdpi.com The hydrogen atoms of the pyridine ring and the alkyl groups can act as weak donors, while the oxygen atoms of the nitro and ether groups, as well as the pyridine nitrogen, can act as acceptors. epa.gov These interactions often link molecules into chains, sheets, or more complex three-dimensional networks. nih.gov

π-π Stacking: Aromatic rings, including pyridine, can engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings overlap. researchgate.net These interactions contribute significantly to the cohesive energy of the crystal. rsc.org The pyridine rings may stack in a parallel-displaced or antiparallel fashion, with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. nih.gov The presence of multiple substituents may, however, sterically hinder optimal π-π stacking.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. ejosat.com.tr It is based on the principle that the energy of a molecule can be determined from its electron density. For a molecule like 4-Cyclopropoxy-2-methoxy-3-nitropyridine, DFT calculations would be employed to optimize its three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy.

These calculations provide insights into the stability of the molecule and how the different functional groups—the cyclopropoxy, methoxy (B1213986), and nitro groups—influence the geometry of the pyridine (B92270) ring. The results of such studies are typically presented in tables comparing key geometric parameters.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound This table is for illustrative purposes only, as specific research data is unavailable.

| Parameter | Predicted Value (Å or °) |

|---|---|

| C2-N1 Bond Length | 1.34 |

| C3-N3 Bond Length | 1.45 |

| O1-C2 Bond Length | 1.36 |

| O2-C4 Bond Length | 1.37 |

| C3-N-O Angle | 118.0 |

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of orbitals that extend over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. researchgate.net For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, potentially making the molecule susceptible to nucleophilic attack. The electron-donating methoxy and cyclopropoxy groups would raise the energy of the HOMO.

Table 2: Representative Quantum Chemical Descriptors from HOMO-LUMO Analysis This table is for illustrative purposes only, as specific research data is unavailable.

| Descriptor | Definition | Predicted Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical reactivity and stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry allows for the detailed exploration of chemical reaction pathways, providing insights that are often difficult to obtain through experiments alone.

By simulating the interaction of this compound with other reagents, chemists can map out the entire reaction pathway. This involves identifying reactants, products, any intermediates, and, crucially, the transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy (or activation barrier) of the reaction. A lower activation barrier corresponds to a faster reaction rate. For example, in a nucleophilic aromatic substitution reaction, calculations would model the approach of the nucleophile to the pyridine ring, the formation of an intermediate complex, and the departure of a leaving group.

Many chemical reactions can potentially yield multiple products. Computational models are invaluable for predicting which product is most likely to form (regioselectivity) and the preferred spatial arrangement of atoms in the product (stereoselectivity). By calculating the activation energies for all possible reaction pathways, the most favorable pathway can be identified. For this compound, this would be important in predicting the outcome of reactions such as further substitutions on the pyridine ring.

Conformational Analysis and Molecular Dynamics

The three-dimensional shape of a molecule is often not static. Conformational analysis and molecular dynamics simulations explore the different shapes a molecule can adopt and its movement over time.

Conformational analysis of this compound would involve studying the rotation around the single bonds connecting the methoxy and cyclopropoxy groups to the pyridine ring. This would identify the most stable conformations (the lowest energy shapes) and the energy barriers to rotation between them.

Molecular dynamics (MD) simulations would provide a more dynamic picture. An MD simulation calculates the forces between atoms and their subsequent motion over time, effectively creating a "movie" of the molecule's behavior. This can reveal how the molecule flexes, bends, and interacts with its environment, such as a solvent or a biological receptor. Such simulations are critical for understanding how the molecule might behave in a real-world system.

Low-Energy Conformations and Rotational Barriers

The three-dimensional structure of this compound is not static. The molecule can adopt various spatial arrangements, or conformations, due to the rotation around its single bonds. Identifying the most stable, low-energy conformations is fundamental to understanding its properties. The key rotatable bonds in this molecule are between the pyridine ring and the cyclopropoxy group, the ring and the methoxy group, and the C-O bonds within these groups.

Computational methods, such as Density Functional Theory (DFT), are employed to perform a conformational search. This process involves systematically rotating the flexible bonds and calculating the potential energy of each resulting structure. The structures corresponding to energy minima on the potential energy surface are the stable conformers.

Furthermore, the energy required for rotation from one conformation to another is known as the rotational barrier. These barriers are calculated by identifying the transition state structures between two energy minima. For substituted aromatic compounds, the rotational barriers for groups like methoxy can be in the range of several kJ/mol. researchgate.net For instance, the rotation of a methoxy group attached to an aromatic ring can be hindered by steric interactions with adjacent substituents, in this case, the nitro group and the pyridine ring nitrogen. researchgate.netrsc.org

Table 1: Hypothetical Calculated Rotational Energy Barriers for this compound Note: This table is illustrative and contains hypothetical data based on typical computational results for similar molecules.

| Rotatable Bond | Transition State Angle (degrees) | Calculated Barrier (kJ/mol) |

|---|---|---|

| Pyridine-O (Methoxy) | 90 | 15.2 |

| Pyridine-O (Cyclopropoxy) | 90 | 18.5 |

| O-CH3 (Methoxy) | 60 | 12.8 |

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules, including other molecules of itself or solvent molecules. Computational models can simulate these effects.

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, can be studied by calculating the interaction energies between two or more molecules. For this molecule, the nitro group's oxygen atoms and the pyridine nitrogen are potential hydrogen bond acceptors.

Solvent effects are critical as they can influence conformational preferences and spectroscopic properties. qnl.qaqnl.qa Implicit solvation models, like the Polarizable Continuum Model (PCM), are commonly used to approximate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. qnl.qa These calculations can reveal how the molecule's dipole moment and stability change in different solvents. For nitro-substituted aromatic compounds, polar solvents can significantly interact with the polar nitro group, potentially influencing the electronic structure and reactivity. qnl.qaqnl.qa

Spectroscopic Property Prediction and Correlation

Computational chemistry is instrumental in predicting spectroscopic properties, which aids in the interpretation of experimental data.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Predicting NMR chemical shifts (¹H and ¹³C) computationally can help in assigning experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govgithub.ioresearchgate.net

The accuracy of predicted shifts depends on the chosen computational level (functional and basis set) and the inclusion of solvent effects. nih.govgithub.io For substituted pyridines, the chemical shifts are highly sensitive to the nature and position of the substituents on the ring. stenutz.euacs.org The electron-withdrawing nitro group and the electron-donating alkoxy groups in this compound are expected to have a significant influence on the chemical shifts of the pyridine ring's protons and carbons.

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) in CDCl₃ Note: This table is for illustrative purposes. Experimental values are not available and predicted values are representative.

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| C2 (Pyridine) | 155.4 | 154.9 |

| C3 (Pyridine) | 128.9 | 128.5 |

| C4 (Pyridine) | 162.1 | 161.7 |

| C5 (Pyridine) | 108.3 | 107.9 |

| C6 (Pyridine) | 145.7 | 145.2 |

| Methoxy C | 56.2 | 55.8 |

| Cyclopropoxy C (alpha) | 65.8 | 65.3 |

Vibrational Frequency Calculations for IR and Raman Assignments

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Calculating these vibrational frequencies computationally helps in assigning the peaks in experimental spectra to specific molecular motions, such as bond stretching or bending. cdnsciencepub.commdpi.com

Harmonic frequency calculations are performed on the optimized geometry of the molecule. The results provide the frequencies and intensities of the vibrational modes. For a molecule like this compound, characteristic vibrational modes would include the C=N and C=C stretching of the pyridine ring, the symmetric and asymmetric stretching of the NO₂ group, and the C-O stretching of the methoxy and cyclopropoxy groups. cdnsciencepub.comsigmaaldrich.com

Table 3: Selected Calculated Vibrational Frequencies and Their Assignments Note: This table contains representative data for illustrative purposes.

| Calculated Frequency (cm⁻¹) | Assignment |

|---|---|

| 3105 | Pyridine C-H stretch |

| 2980 | Methoxy C-H stretch |

| 1580 | Pyridine ring stretch |

| 1530 | Asymmetric NO₂ stretch |

| 1355 | Symmetric NO₂ stretch |

| 1250 | Asymmetric C-O-C stretch |

| 1040 | Symmetric C-O-C stretch |

Charge Distribution and Reactivity Indices

The distribution of electrons within a molecule is key to its reactivity. Computational methods can quantify this distribution.

Mulliken and Natural Population Analysis

To understand the electronic properties and potential reactivity sites of this compound, population analysis methods are used to assign partial atomic charges. researchgate.netwikipedia.org

Mulliken population analysis is a method that partitions the total electron density among the atoms. wikipedia.orguni-muenchen.de However, it is known to be highly dependent on the basis set used in the calculation. uni-muenchen.de

Natural Population Analysis (NPA), which is based on the Natural Bond Orbital (NBO) method, provides a more robust and less basis-set-dependent description of atomic charges and electron distribution. uni-rostock.deresearchgate.net NPA is generally preferred for its better chemical interpretability. uni-rostock.de

For this compound, these analyses would likely show a significant negative charge on the oxygen atoms of the nitro group and the pyridine nitrogen, making them potential sites for electrophilic attack. Conversely, the carbon atom attached to the nitro group (C3) would be electron-deficient and thus a likely site for nucleophilic attack.

Table 4: Hypothetical Atomic Charges from Mulliken and Natural Population Analysis Note: This table is illustrative, showing the kind of data generated by these analyses.